molecular formula C17H17BrN2O3 B266997 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Katalognummer B266997
Molekulargewicht: 377.2 g/mol
InChI-Schlüssel: KUFRBIQKTLWRBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as BME-001, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a significant impact on cancer cells, specifically in the inhibition of tumor growth. In

Wirkmechanismus

The mechanism of action of 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves the inhibition of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a crucial role in cell proliferation, survival, and apoptosis, making it an attractive target for cancer therapy. 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition to its anticancer effects, 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is its specificity for CK2, which reduces the potential for off-target effects. However, the synthesis of 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is complex and requires specialized equipment and expertise, making it difficult to produce on a large scale. In addition, further studies are needed to determine the optimal dosing and administration of 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide for therapeutic use.

Zukünftige Richtungen

For 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide research include the development of more efficient synthesis methods, the optimization of dosing and administration, and the evaluation of its efficacy in animal models and clinical trials. In addition, 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may have potential applications in other diseases, such as neurodegenerative disorders and viral infections, which require further investigation. Overall, 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide shows promise as a novel therapeutic agent for cancer and other diseases, and further research is needed to fully understand its potential.

Synthesemethoden

The synthesis of 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves a multi-step process that requires the use of several reagents and solvents. The starting material for the synthesis is 2-bromoacetophenone, which is then converted to 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide through a series of reactions involving various reagents such as sodium hydride, N,N-dimethylformamide, and acetic anhydride. The final product is then purified using column chromatography to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

Eigenschaften

Produktname

2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Molekularformel

C17H17BrN2O3

Molekulargewicht

377.2 g/mol

IUPAC-Name

2-bromo-N-[3-(2-methoxyethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C17H17BrN2O3/c1-23-10-9-19-16(21)12-5-4-6-13(11-12)20-17(22)14-7-2-3-8-15(14)18/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)

InChI-Schlüssel

KUFRBIQKTLWRBS-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br

Kanonische SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.